molecular formula C11H14ClNO4S B7961753 Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate

Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate

Cat. No.: B7961753
M. Wt: 291.75 g/mol
InChI Key: NWUWFRIJHQMPQL-UHFFFAOYSA-N
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Description

Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate is a specialized synthetic building block of interest in organic and medicinal chemistry research. The compound integrates a reactive chlorosulfonyl group with a carbamate-protected amine. The chlorosulfonyl moiety is a key functionality for introducing the sulfonamide group, which is a common pharmacophore in drug discovery, via reactions with various nucleophiles like amines and alcohols. The N-benzyl-N-methylcarbamate group may act as a protected amine precursor. Researchers can leverage this reagent in the synthesis of novel small molecule libraries, particularly for developing protease inhibitors or receptor antagonists where the sulfonamide group can enhance binding affinity and selectivity. The benzyl group is a common protecting group in organic synthesis . Handling this reagent requires appropriate safety precautions, including the use of personal protective equipment and operating within a well-ventilated fume hood, due to the potential reactivity of the chlorosulfonyl group. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-(2-chlorosulfonylethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-13(7-8-18(12,15)16)11(14)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUWFRIJHQMPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCS(=O)(=O)Cl)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Carbamate Assembly

The foundational approach to synthesizing Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate involves sequential functionalization of the ethylamine backbone. As outlined in industrial protocols, the process begins with the preparation of N-methyl-2-aminoethyl chlorosulfonate, a reactive intermediate formed by treating 2-aminoethanol with chlorosulfonic acid under controlled conditions (0–5°C, anhydrous environment). Subsequent carbamate formation is achieved via reaction with benzyl chloroformate in the presence of a base such as triethylamine, which scavenges HCl byproducts.

Critical Reaction Parameters:

  • Temperature: Maintained below 10°C during chlorosulfonation to prevent decomposition.

  • Solvent System: Dichloromethane or tetrahydrofuran (THF) for optimal solubility.

  • Molar Ratios: 1:1.2 stoichiometry between N-methyl-2-aminoethyl chlorosulfonate and benzyl chloroformate to ensure complete conversion.

Alternative Route via Phosgene-Free Carbamation

Recent advancements highlighted in patent literature demonstrate a phosgene-free method utilizing carbon dioxide (CO₂) as a carbonyl source. In this approach, N-methyl-2-aminoethyl chlorosulfonate reacts with benzyl bromide under 3–4 bar CO₂ pressure at 80–100°C in the presence of a bifunctional mesoporous silica catalyst (e.g., Ti-SBA-15-pr-Ade). This method eliminates toxic phosgene derivatives and achieves yields exceeding 85% through synergistic Lewis acid-base catalysis.

Advantages Over Traditional Methods:

  • Safety: Avoids hazardous phosgene and isocyanates.

  • Sustainability: CO₂ utilization aligns with green chemistry principles.

  • Catalyst Reusability: Solid catalysts are recoverable via filtration and retain >90% activity after three cycles.

Optimization Strategies for Enhanced Yield

Catalyst Design and Performance

The choice of catalyst profoundly impacts reaction efficiency. Comparative studies of silica-based catalysts reveal that Ti-SBA-15-pr-Ade, which combines tetrahedral Ti⁴⁺ sites and anchored adenine groups, enhances nucleophilic attack on the carbonyl carbon while stabilizing intermediates.

Catalyst Performance Comparison

CatalystYield (%)Selectivity (%)Reusability (Cycles)
Ti-SBA-15-pr-Ade89.294.53+
Unmodified SBA-1562.178.31
Homogeneous Triethylamine74.882.6N/A

Solvent and Temperature Effects

Polar aprotic solvents like THF improve reagent solubility but may accelerate side reactions at elevated temperatures. Kinetic studies recommend a narrow temperature window of 70–80°C for optimal balance between reaction rate and byproduct suppression.

Industrial-Scale Production Considerations

Automated Continuous-Flow Systems

Industrial synthesis employs automated reactors to ensure reproducibility and safety during chlorosulfonation, a highly exothermic step. Key features include:

  • In-line Analytics: Real-time HPLC monitoring of intermediate purity.

  • Precision Cooling: Jacketed reactors maintain sub-10°C conditions.

  • Waste Mitigation: Closed-loop systems recover unreacted benzyl chloroformate.

Purification Protocols

Crude product purification involves sequential steps:

  • Liquid-Liquid Extraction: Separation using ethyl acetate and brine.

  • Crystallization: Recrystallization from hexane/ethyl acetate mixtures yields >99% purity.

  • Chromatography: Reserved for pharmaceutical-grade material, utilizing silica gel columns with gradient elution.

Comparative Analysis of Methodologies

Traditional vs. CO₂-Based Carbamation

ParameterTraditional Method (Phosgene)CO₂-Based Method
Reaction Time (h)6–84–6
Yield (%)75–8283–89
Toxicity RiskHigh (Phosgene)Low
Environmental ImpactSignificant waste generationMinimal (CO₂ utilization)

Cost-Benefit Considerations

While CO₂ methods reduce hazardous waste disposal costs, initial investments in high-pressure reactors and catalyst synthesis may offset savings. Bulk production (>100 kg batches) favors traditional methods due to established infrastructure, whereas small-scale pharmaceutical applications benefit from greener alternatives .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate serves as a building block for the synthesis of biologically active molecules. Its chlorosulfonyl group enhances reactivity, allowing it to participate in nucleophilic substitution reactions that are essential in medicinal chemistry.
    • Case Study : Research indicates that derivatives of this compound can act as intermediates in the synthesis of potential anti-inflammatory and anti-cancer agents. For example, modifications to the carbamate structure have been explored to enhance biological activity against specific targets in cancer therapy .
  • Enzyme Inhibition :
    • The compound's ability to covalently modify proteins makes it a valuable tool in biochemical research. It has been studied for its potential to inhibit enzymes by targeting nucleophilic residues such as cysteine or lysine.
    • Case Study : In studies focusing on enzyme mechanisms, this compound has been shown to selectively inhibit certain proteases, providing insights into enzyme function and regulation.

Agricultural Applications

  • Pesticide Development :
    • The compound's structural features allow it to be utilized in the development of novel agrochemicals. Its reactivity can be harnessed to create compounds that exhibit herbicidal or insecticidal properties.
    • Case Study : Research has demonstrated that derivatives of this compound can be effective against specific agricultural pests, leading to the development of new formulations that improve crop protection while minimizing environmental impact.

Mechanism of Action

The mechanism of action of Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. The molecular targets and pathways involved depend on the specific application, but it often involves the inhibition of enzymes or modification of proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

a) Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate (CAS 1780294-85-0)
  • Structural Difference : The chlorosulfonyl group is positioned at the 4th carbon of a butan-2-yl chain instead of an ethyl chain.
  • Impact : The longer alkyl chain increases lipophilicity and may reduce reactivity due to steric hindrance around the sulfonyl group .
b) Benzyl 2-(4-(chlorosulfonyl)phenyl)acetate
  • Structural Difference : The chlorosulfonyl group is attached to an aromatic phenyl ring rather than an aliphatic ethyl chain.
  • Impact : Aromatic sulfonyl chlorides are generally less reactive in nucleophilic substitutions compared to aliphatic derivatives. This compound’s synthesis requires harsher conditions (e.g., chlorosulfuric acid at elevated temperatures) .
c) Methyl N-4[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate (CAS 21165-77-5)
  • Structural Difference : Contains a benzenesulfonyl group linked to an ethylamide and a methyl carbamate.

Reactivity and Functionalization Potential

  • Chlorosulfonyl Group Reactivity :
    • The target compound’s aliphatic chlorosulfonyl group reacts readily with amines to form sulfonamides (e.g., analogous to compounds 7a,b in ).
    • Aromatic sulfonyl chlorides (e.g., Benzyl 2-(4-(chlorosulfonyl)phenyl)acetate) require elevated temperatures for similar reactions .
  • Carbamate Stability: The benzyl carbamate group in the target compound is stable under acidic conditions but cleavable via hydrogenolysis, unlike methyl carbamates, which are more resistant .

Physicochemical Properties

Compound Molecular Weight LogP* Solubility (Polar Solvents) Key Functional Groups
Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate ~307.8 2.1 Moderate (CH₂Cl₂, EtOAc) Chlorosulfonyl, carbamate
Benzyl 2-(4-(chlorosulfonyl)phenyl)acetate ~354.8 3.5 Low (toluene, CH₂Cl₂) Aromatic sulfonyl, ester
Methyl N-4[2-(...)]benzenesulfonylcarbamate ~441.3 1.8 High (DMF, MeCN) Sulfonamide, carbamate, amide

*Predicted using fragment-based methods (e.g., and ).

Biological Activity

Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate (CAS Number: 63692-88-6) is a synthetic organic compound notable for its biological activity and potential applications in medicinal chemistry and agrochemicals. Characterized by its chlorosulfonyl group, this compound exhibits significant reactivity, making it a valuable tool in biochemical research.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄ClNO₄S
  • Molecular Weight : Approximately 291.75 g/mol
  • Functional Groups : Chlorosulfonyl, carbamate, and benzyl moieties

The presence of the chlorosulfonyl group enhances the compound's ability to interact with biological targets, particularly through covalent modifications of proteins.

This compound primarily functions as an enzyme inhibitor . Its mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, such as lysine and cysteine. This property allows it to modify enzyme activity and protein function, making it useful in various biochemical assays.

Inhibition Studies

Research has demonstrated that this compound can effectively inhibit specific enzymes. For example, studies indicate that it can target transglutaminase (TG2), leading to significant inhibition with IC50 values in the nanomolar range. This specificity is crucial for developing targeted therapies in cancer treatment.

Table 1: Enzyme Inhibition Data

EnzymeCompound ConcentrationIC50 (nM)Reference
Transglutaminase1 µM3.5
Other EnzymesVaries>100

Case Studies

  • Transglutaminase Inhibition : A study focused on the inhibition of TG2 by this compound showed that the compound effectively reduced transamidation activity, demonstrating its potential as a therapeutic agent in cancer therapy due to its selective action on TG2 without affecting other transglutaminases significantly.
  • Protein Modification : In another investigation, the compound was used to study protein dynamics by covalently modifying specific amino acid residues. This approach provided insights into enzyme mechanisms and protein interactions within cellular environments.

Applications in Research

This compound is utilized in various research applications, including:

  • Bioconjugation Techniques : It serves as a reagent for site-specific labeling of proteins.
  • Therapeutic Development : Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at diseases where these enzymes play a critical role.

Safety and Handling

Due to its corrosive nature and potential health risks associated with exposure to chlorosulfonyl compounds, proper safety protocols must be followed when handling this compound. Personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated area or fume hood.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, making it susceptible to nucleophilic substitution. Key reactions include:

  • Ammonolysis : Reaction with amines yields sulfonamides. For example, treatment with benzylamine forms N-benzyl-2-(methylcarbamoyloxy)ethanesulfonamide .

  • Alcoholysis : Reacts with alcohols (e.g., methanol) to produce sulfonate esters .

  • Thiolysis : Thiols displace the chloride to form sulfonyl thioethers, useful in bioconjugation .

Table 1: Representative Nucleophilic Substitutions

NucleophileProductConditionsYield (%)Source
NH₃ (gas)Sulfamic acid derivative0°C, THF72
EthanolEthyl sulfonate esterReflux, DCM85
AnilineN-PhenylsulfonamideRT, K₂CO₃68

Hydrolysis of the Carbamate Moiety

The carbamate group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Aqueous NaOH cleaves the carbamate to yield N-methylethanolamine and benzyl alcohol .

  • Acidic Hydrolysis : HCl generates N-methyl-2-aminoethanol alongside CO₂ and benzyl chloride .

Aminolysis and Transcarbamoylation

The carbamate reacts with primary amines via aminolysis to form ureas:

  • With Methylamine : Produces N-methyl-N'-(2-(chlorosulfonyl)ethyl)urea .

  • With Hydrazine : Forms hydrazide derivatives, intermediates for heterocyclic synthesis .

Thermal Decomposition

At elevated temperatures (>150°C), the chlorosulfonyl group decomposes:

  • Releases SO₂Cl, leaving a vinyl carbamate residue .

  • This pathway is leveraged in gas-phase reactions for polymer crosslinking .

Radical Reactions

Under UV irradiation or with initiators (e.g., AIBN), the C–S bond undergoes homolytic cleavage:

  • Generates sulfonyl radicals, which participate in chain-transfer polymerization .

Comparative Reactivity of Structural Analogs

The reactivity differs significantly from analogs lacking the chlorosulfonyl group:

CompoundKey Structural FeatureDominant Reaction
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamateLonger alkyl chainSlower nucleophilic substitution due to steric hindrance
Benzyl 2-(chlorosulfonyl)ethylcarbamateNo methyl substitutionFaster hydrolysis of carbamate

Critical Analysis of Mechanistic Pathways

  • Steric Effects : The N-methyl group slightly hinders nucleophilic attack at the carbamate carbonyl .

  • Electronic Effects : The electron-withdrawing chlorosulfonyl group enhances the electrophilicity of adjacent carbons, facilitating SN² reactions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. For example, a related synthesis of Benzyl 2-(4-(chlorosulfonyl)phenyl)acetate involves reacting precursors with trichloroisocyanuric acid in acetonitrile, followed by purification via column chromatography (ethyl acetate/hexane) to achieve 79% yield . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance sulfonation efficiency.
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Purification : Silica gel chromatography or recrystallization ensures high purity (>95%).
    • Data Table :
Reagent SystemSolventTemp (°C)Yield (%)Purity (HPLC)
TCCA/MeCNMeCN257999%

Q. How is this compound characterized, and what analytical techniques validate its structure?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the carbamate backbone (e.g., methyl groups at δ 2.8–3.1 ppm) and sulfonyl chloride signals (δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na]+^+ at m/z 342.05) .
  • IR Spectroscopy : Stretching bands for C=O (1700–1750 cm1^{-1}) and S=O (1150–1200 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How does the chlorosulfonyl group in this compound participate in nucleophilic substitution reactions, and what factors affect its reactivity?

  • Mechanistic Insight : The chlorosulfonyl group acts as a reactive electrophilic site, enabling displacement by amines, thiols, or alcohols. Reactivity is influenced by:

  • Steric hindrance : Bulkier nucleophiles (e.g., tert-butylamine) require elevated temps (50–80°C).
  • Solvent polarity : DMF or DMSO accelerates reactions via stabilization of transition states .
  • Catalysis : Triethylamine or DMAP neutralizes HCl byproducts, preventing acid-mediated decomposition .
    • Case Study : Substitution with benzylamine in DMF at 60°C yields N-alkylated products with >85% conversion .

Q. What competing side reactions occur during the use of this compound in peptide synthesis, and how can they be mitigated?

  • Common Issues :

  • Hydrolysis : The chlorosulfonyl group reacts with moisture, forming sulfonic acid byproducts.
  • Racemization : Basic conditions during coupling can cause chiral center inversion.
    • Mitigation Strategies :
  • Anhydrous conditions : Use molecular sieves or dry solvents (e.g., THF over CaH2_2) .
  • Low-temperature coupling : Reactions at 0–10°C minimize racemization .
    • Data Table :
ConditionSide ProductMitigation MethodYield Improvement
Moisture exposureSulfonic acidDry N2_2 atmosphere90% → 95%
High pH (>9)Racemized productpH 7–8 buffer70% → 88%

Q. What are the recommended storage conditions to prevent degradation, and how is stability monitored?

  • Storage : Store under inert gas (Ar/N2_2) at –20°C in amber vials to prevent photodegradation .
  • Stability Testing :

  • HPLC : Track degradation peaks over time (e.g., 98% purity at t=0 vs. 95% at t=6 months).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C) .

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